molecular formula C19H32N2O2S B3570854 1-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine

1-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine

Cat. No.: B3570854
M. Wt: 352.5 g/mol
InChI Key: PIWCYTFXNRMRDW-UHFFFAOYSA-N
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Description

The compound “1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole” is similar to the requested compound . It has a molecular weight of 334.48 . It appears as a white to almost white crystal or powder .


Synthesis Analysis

While specific synthesis methods for “1-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine” are not available, there are general methods for synthesizing piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole” is 1S/C18H26N2O2S/c1-12(2)15-9-16(13(3)4)18(17(10-15)14(5)6)23(21,22)20-8-7-19-11-20/h7-14H,1-6H3 .


Physical and Chemical Properties Analysis

The compound “1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole” is soluble in ethanol . Its physical form is a crystal or powder that is white to almost white .

Safety and Hazards

The compound “1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-imidazole” has several hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . The signal word is “Warning” and it has the GHS07 pictogram .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “1-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine” and similar compounds. Given the wide range of biological and pharmaceutical activity of piperazine derivatives , these compounds may have potential in drug development and other areas of chemistry.

Properties

IUPAC Name

1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O2S/c1-13(2)16-11-17(14(3)4)19(18(12-16)15(5)6)24(22,23)21-9-7-20-8-10-21/h11-15,20H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWCYTFXNRMRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCNCC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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